molecular formula C27H20O B13140081 1-Methoxy-9,10-diphenylanthracene CAS No. 13076-30-7

1-Methoxy-9,10-diphenylanthracene

Cat. No.: B13140081
CAS No.: 13076-30-7
M. Wt: 360.4 g/mol
InChI Key: OLMWJTRSCTXXMG-UHFFFAOYSA-N
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Description

1-Methoxy-9,10-diphenylanthracene is an organic compound belonging to the class of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The compound consists of an anthracene core with methoxy and phenyl substituents at the 1, 9, and 10 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, 9,10-dibromoanthracene, is brominated to introduce bromine atoms at the 9 and 10 positions.

    Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to form 9,10-diphenylanthracene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

1-Methoxy-9,10-diphenylanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the phenyl rings or the anthracene core. Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Anthraquinone derivatives

    Reduction: Dihydro derivatives

    Substitution: Various substituted anthracene derivatives

Scientific Research Applications

1-Methoxy-9,10-diphenylanthracene has several scientific research applications, including:

    Organic Light-Emitting Diodes (OLEDs): The compound is used as a blue light-emitting material in OLED devices due to its excellent photophysical properties.

    Photon Upconversion: It serves as an annihilator in triplet-triplet annihilation photon upconversion systems, enhancing the efficiency of light-harvesting devices.

    Fluorescent Probes: The compound is employed as a fluorescent probe in biological imaging and sensing applications.

    Organic Semiconductors: It is used in the fabrication of organic field-effect transistors (OFETs) and other organic electronic devices.

Mechanism of Action

The mechanism of action of 1-Methoxy-9,10-diphenylanthracene involves its interaction with light and other molecules. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence or phosphorescence. In photon upconversion systems, it participates in triplet-triplet annihilation processes, where two triplet excitons combine to form a higher-energy singlet state, resulting in the emission of higher-energy photons.

Comparison with Similar Compounds

1-Methoxy-9,10-diphenylanthracene can be compared with other similar compounds, such as:

    9,10-Diphenylanthracene: Both compounds have similar photophysical properties, but the presence of a methoxy group in this compound enhances its solubility and alters its electronic properties.

    9,10-Dimethylanthracene: This compound has methyl groups instead of phenyl groups, resulting in different photophysical and chemical properties.

    Anthracene: The parent compound without any substituents, used as a reference for studying the effects of different substituents on the anthracene core.

Properties

CAS No.

13076-30-7

Molecular Formula

C27H20O

Molecular Weight

360.4 g/mol

IUPAC Name

1-methoxy-9,10-diphenylanthracene

InChI

InChI=1S/C27H20O/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18H,1H3

InChI Key

OLMWJTRSCTXXMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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